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Compound of Interest

4-(2-Chlorophenoxy)pyridine-2-
Compound Name:
carboxylic acid

CAS No.: 1094369-55-7

Cat. No.: B2449868

Get Quote

Technical Guide: 4-(2-Chlorophenoxy)pyridine-2-
carboxylic Acid
Chemical Identity, Synthesis, and Application

Framework

Executive Summary

4-(2-Chlorophenoxy)pyridine-2-carboxylic acid (PubChem CID: 43142921) is a
functionalized pyridine derivative characterized by a picolinic acid core substituted at the 4-
position with a 2-chlorophenoxy moiety. This compound serves as a critical scaffold in
medicinal chemistry, particularly in the design of HIF-prolyl hydroxylase (HIF-PH) inhibitors and
kinase inhibitors. Its structural motif combines the metal-chelating properties of picolinic acid
with the lipophilic, steric bulk of the chlorophenoxy group, making it a versatile pharmacophore
for targeting active sites requiring bidentate coordination or hydrophobic interactions.

Chemical Identifiers and Physicochemical Properties
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The following data establishes the precise chemical identity of the compound. Due to its status

as a specialized research intermediate, a widely recognized CAS Registry Number (RN) is

often substituted by its specific chemical catalog identifiers or PubChem CID in literature.

Tahle 1: Chemical ldentifiers

Identifier Type

Value

IUPAC Name

4-(2-Chlorophenoxy)pyridine-2-carboxylic acid

Common Synonyms

4-(2-Chlorophenoxy)picolinic acid; 4-(2-Chloro-

phenoxy)-pyridine-2-carboxylic acid

PubChem CID 43142921
C1=CC=C(C(=C1)0C2=CC(=NC=C2)C(=0)0)C

SMILES |

InChiKey HFAQYXJTUYZEOT-UHFFFAOYSA-N

Molecular Formula

C12HsCINO3

Precursor CAS

5470-22-4 (4-Chloropicolinic acid); 95-57-8 (2-
Chlorophenol)

ble 2: Physicochemical ies (Predicted)

Property Value biological Relevance
] Optimal for Fragment-Based
Molecular Weight 249.65 g/mol ]
Drug Design (FBDD)
Moderate lipophilicity; suitable
LogP (Octanol/Water) ~2.9 N
for membrane permeability
) ) ) lonized at physiological pH;
pKa (Acid) ~3.5 (Carboxylic acid) )
capable of salt formation
Balanced profile for oral
H-Bond Donors/Acceptors 1/4 bioavailability (Rule of 5

compliant)

Topological Polar Surface Area  ~50 A2

Good predictor for intestinal

absorption
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Synthesis and Manufacturing Protocol

The synthesis of 4-(2-chlorophenoxy)pyridine-2-carboxylic acid follows a Nucleophilic
Aromatic Substitution (S_NAr) pathway. This protocol leverages the electron-deficient nature of
the pyridine ring, activated by the electron-withdrawing carboxylic acid (or ester) group, to
facilitate displacement of a leaving group (chloride) by the phenoxide nucleophile.

Mechanistic Rationale

o Substrate Choice:4-Chloropyridine-2-carboxylic acid (or its methyl ester) is used because the
nitrogen atom and the carboxyl group at C2 and C4 positions activate the C4-chloride
towards nucleophilic attack.

o Base Selection: Potassium tert-butoxide (KOtBu) or Potassium carbonate (K2CO3) is
employed to deprotonate 2-chlorophenol, generating the potent phenoxide nucleophile.

¢ Solvent: Polar aprotic solvents (DMF or DMSO) are required to stabilize the transition state
and dissolve the ionic bases.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from standard procedures for 4-alkoxypicolinic acids.
o Reagent Preparation:
o Dissolve 2-chlorophenol (1.1 equiv) in anhydrous DMF under an inert atmosphere (Nz2).

o Add Potassium tert-butoxide (1.2 equiv) slowly at 0°C. Stir for 30 minutes to ensure
complete formation of potassium 2-chlorophenoxide.

e Coupling Reaction:

o Add 4-Chloropyridine-2-carboxylic acid methyl ester (1.0 equiv) to the phenoxide solution.
Note: Using the ester prevents side reactions with the carboxylic acid moiety.

o Heat the reaction mixture to 90-100°C for 12—16 hours. Monitor progress via LC-MS
(Target mass: [M+H]* ~264 for methyl ester).

o Hydrolysis (If Ester Used):
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o Cool the mixture to room temperature.

o Add aqueous LiOH (2.0 equiv) and stir at ambient temperature for 4 hours to hydrolyze the
ester to the free acid.

o Workup and Purification:

o Acidify the solution to pH ~3 using 1M HCI. The product, 4-(2-chlorophenoxy)pyridine-2-
carboxylic acid, will precipitate.

o Filter the solid and wash with cold water.

o Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column,
Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthesis Pathway Diagram

4-Chloropyridine-2-carboxylic acid S_NAr Mechanism
(CAS 5470-22-4) Heat (90°C) Kel —
| Transition State : A df ti 4-(2-Chlorophenoxy)pyridine-
KOtBu, DMF : (Meisenheimer Complex) :MP 2-carboxylic acid
Deprotonation ! piex) 1 (CID 43142921)
2-Chlorophenol / __________________
(CAS 95-57-8)

Click to download full resolution via product page

Figure 1: Synthetic pathway via S_NAr coupling of 4-chloropicolinic acid and 2-chlorophenol.[1]
[2]

Applications and Biological Relevance[1][4][5][6]
4.1. Medicinal Chemistry Scaffold

This compound is a "privileged structure” in drug discovery due to its ability to interact with
metalloenzymes.

» HIF-Prolyl Hydroxylase (HIF-PH) Inhibition: The picolinic acid moiety is a classic bidentate
chelator of the active site Iron (Fe2*) in HIF-prolyl hydroxylases. The 2-chlorophenoxy tail
extends into the hydrophobic pocket of the enzyme, improving potency and selectivity
compared to unsubstituted picolinic acids.
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e Kinase Inhibition: As referenced in patent literature (e.g., US 8,975,282 B2), derivatives of 4-
chloropicolinic acid are used to synthesize inhibitors of kinases such as c-Met (Hepatocyte
Growth Factor Receptor). The carboxylic acid group is often converted to an amide to link
with other pharmacophores.

4.2. Agrochemical Research

Pyridine carboxylic acids are a major class of auxinic herbicides (e.g., Picloram, Clopyralid).
While 4-(2-chlorophenoxy)pyridine-2-carboxylic acid itself is less common as a commercial
herbicide, it serves as a metabolite or a structural analog for resistance studies and metabolic
stability assays in crop protection research.

Safety and Handling (MSDS Summary)

» GHS Classification:
o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
o Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
o STOT-SE: Category 3 (May cause respiratory irritation).[3]

e Handling: Use in a fume hood. Avoid dust formation.[3] Wear nitrile gloves and safety
goggles.

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). The compound is stable but may
be hygroscopic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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